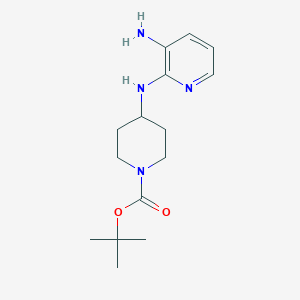

tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate

Description

The compound tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group and a 3-aminopyridin-2-ylamino substituent.

Properties

IUPAC Name |

tert-butyl 4-[(3-aminopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDVRASBIPWHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 3-aminopyridine with piperidine derivatives under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like tin chloride and iron powder are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or aminated piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in the design of new drugs.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, where their ability to modulate biological pathways can be beneficial.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations and Implications

Aromatic Substitutions: The target compound’s 3-aminopyridin-2-yl group contrasts with analogues bearing fluorinated or brominated phenyl rings (e.g., 2-amino-4-fluoro-5-methylphenylamino in ). Fluorination often enhances metabolic stability and bioavailability in drug candidates, while bromine aids in radiolabeling for imaging agents.

Functional Group Diversity: The tert-butyl carbamate group is conserved across all analogues, serving as a protective moiety for amines during synthesis. Hydroxyethyl and aminomethyl substituents () modulate solubility and pharmacokinetics.

Synthetic Routes :

- Catalytic hydrogenation (e.g., Raney Ni-mediated reduction in ) and HATU-mediated coupling () are common methods. The target compound likely employs similar strategies, given its structural similarity.

Biological Activity

tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 1071154-76-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₄N₄O₂, with a molecular weight of approximately 292.38 g/mol. The compound is characterized by its piperidine core and an amino-pyridine substituent, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₄O₂ |

| Molecular Weight | 292.38 g/mol |

| Density | 1.193 g/cm³ |

| Boiling Point | 454.243 °C |

| Flash Point | 228.518 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects.

- Target Proteins : The compound may bind to receptors or enzymes involved in key physiological processes, such as neurotransmission or cell proliferation.

- Biochemical Pathways : By influencing these targets, the compound could potentially affect pathways related to cancer, neurological disorders, or other diseases.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer cells, demonstrating significant cytotoxic effects.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological conditions. Preliminary studies indicate that it may have anticonvulsant properties, as seen in analogs tested for their ability to reduce seizure activity in animal models.

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited significant inhibition of cell proliferation at micromolar concentrations, comparable to established chemotherapeutics like doxorubicin.

-

Neuropharmacological Assessment :

- Objective : To assess potential anticonvulsant activity.

- Methodology : Animal models were used to test the efficacy of the compound against induced seizures.

- Results : The compound showed a dose-dependent reduction in seizure frequency and duration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.